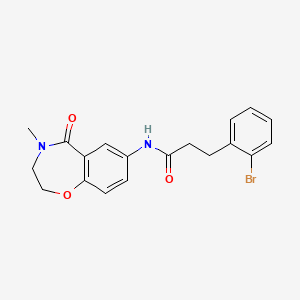

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQABQVJZARKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

Amidation Reaction: The final step could involve the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazepine ring.

Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

Substitution: The bromophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Analog: N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

This analog (CAS 1206989-09-4) replaces the 3-(2-bromophenyl)propanamide group with a benzothiadiazole carboxamide (C17H14N4O3S, MW 354.38) . Key differences include:

| Property | Target Compound | Benzothiadiazole Analog |

|---|---|---|

| Molecular Weight | ~421.3 (estimated) | 354.38 |

| Substituent Polarity | Bromophenyl (lipophilic) | Benzothiadiazole (polar, π-deficient heterocycle) |

| Potential Bioactivity | Halogen-bonding interactions (e.g., kinase inhibition) | Electrophilic reactivity (e.g., enzyme inhibition) |

The benzothiadiazole group’s electron-deficient nature may enhance interactions with nucleophilic residues in enzyme active sites, whereas the bromophenyl group in the target compound could improve membrane permeability .

Halogen-Substituted Analog: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

This triazine-based compound (C25H19BrN4O6, MW 575.36) shares a brominated aromatic system but diverges in core structure . The triazine ring enables π-stacking and hydrogen bonding, while the methoxyphenoxy group adds steric bulk.

Pharmacokinetic Considerations

- Lipophilicity: The bromophenyl group in the target compound increases logP compared to non-halogenated analogs, likely enhancing blood-brain barrier penetration.

- Metabolic Stability : The benzoxazepin core’s lactam structure may resist cytochrome P450 oxidation better than ester-containing analogs (e.g., triazine derivative in ).

Research Findings and Data Gaps

Biological Activity

The compound 3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a bromophenyl group and a benzoxazepine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of neuropharmacology and cancer therapy. The following sections detail specific activities and findings.

Neuropharmacological Effects

- Anti-Alzheimer's Activity : The compound has been studied for its potential effects on Alzheimer's disease through modulation of amyloid-beta peptide production. In vitro studies suggest that it may inhibit the activity of beta-secretase (BACE1), an enzyme involved in the formation of neurotoxic amyloid plaques .

- Antipsychotic Properties : In preclinical models, compounds related to this structure have shown promise as antipsychotic agents. They modulate neurotransmitter systems with minimal extrapyramidal side effects, indicating a favorable safety profile .

Anticancer Activity

- Inhibition of Tumor Growth : The compound has demonstrated cytotoxic effects against various cancer cell lines. It inhibits cell proliferation and induces apoptosis in vitro, suggesting potential as an anticancer agent .

- Mechanism of Action : The proposed mechanism involves the disruption of cell cycle progression and induction of oxidative stress in tumor cells. This dual action enhances its efficacy against resistant cancer phenotypes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and benzoxazepine moieties have been explored:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve blood-brain barrier penetration.

- Methyl Group Variations : Alterations in the methyl group on the benzoxazepine ring have been linked to changes in potency against specific targets.

Data Tables

| Activity Type | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| BACE1 Inhibition | Enzymatic Assay | 10 nM | |

| Cytotoxicity | Cell Viability Assay | 15 µM | |

| Antipsychotic Efficacy | Behavioral Model | N/A |

Case Studies

- Neuroprotection in Alzheimer’s Models : A study involving transgenic mice demonstrated that treatment with this compound resulted in reduced amyloid plaque deposition and improved cognitive function compared to controls .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability (up to 70% at 20 µM) and increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.